molecular formula C15H14N3NaO3 B12703137 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt CAS No. 134828-50-5

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt

Katalognummer: B12703137
CAS-Nummer: 134828-50-5
Molekulargewicht: 307.28 g/mol
InChI-Schlüssel: JSYQRYFIQQMFQX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the carboxylic acid group, the aminocarbonyl group, and the 2-methylphenylamino group. The final step involves the conversion to the monosodium salt form. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products with different functional groups .

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

134828-50-5

Molekularformel

C15H14N3NaO3

Molekulargewicht

307.28 g/mol

IUPAC-Name

sodium;5-carbamoyl-2-methyl-6-(2-methylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C15H15N3O3.Na/c1-8-5-3-4-6-12(8)18-14-11(13(16)19)7-10(15(20)21)9(2)17-14;/h3-7H,1-2H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1

InChI-Schlüssel

JSYQRYFIQQMFQX-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC=CC=C1NC2=C(C=C(C(=N2)C)C(=O)[O-])C(=O)N.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.